

Application Notes: Measuring ALT, ProC3, and C6M in Response to Rencofilstat Treatment

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Compound of Interest

Compound Name: *Rencofilstat*

Cat. No.: *B606818*

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Introduction

Rencofilstat (formerly CRV431) is a novel, orally administered small molecule that acts as a potent cyclophilin inhibitor.[1][2] Cyclophilins are a family of enzymes that play a crucial role in protein folding and are implicated in various disease processes, including liver fibrosis, inflammation, and viral replication.[3][4] **Rencofilstat** targets multiple cyclophilin isoforms, including cyclophilin A, B, and D, thereby exerting a multi-faceted therapeutic effect.[3][5] Its primary mechanism of action involves the inhibition of cyclophilin B, a key regulator of collagen synthesis and secretion by hepatic stellate cells, which are the primary collagen-producing cells in the liver.[3][6][7] By inhibiting cyclophilin B, **Rencofilstat** directly reduces the production of collagen, a hallmark of fibrosis.[6] Additionally, by inhibiting other cyclophilin isoforms, **Rencofilstat** demonstrates anti-inflammatory and hepatoprotective effects.[3][4] These properties make **Rencofilstat** a promising therapeutic candidate for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[8][9]

This document provides detailed protocols for measuring key biomarkers—Alanine Aminotransferase (ALT), Pro-collagen III N-terminal peptide (ProC3), and a neo-epitope of collagen type VI (C6M)—to evaluate the therapeutic efficacy of **Rencofilstat** in a research or clinical setting.

Biomarker Overview

- Alanine Aminotransferase (ALT): ALT is an enzyme predominantly found in liver cells.[10][11] When the liver is damaged, ALT is released into the bloodstream, and its elevated level is a

widely used indicator of hepatocellular injury.[10][12] Monitoring ALT levels is a standard method for assessing liver health and the impact of hepatotoxic substances or the therapeutic effect of hepatoprotective agents.[10][12]

- Pro-collagen III N-terminal peptide (ProC3): ProC3 is a biomarker that reflects the formation of type III collagen, a major component of the fibrotic scar tissue in the liver.[13] During the synthesis of type III collagen, the N-terminal pro-peptide is cleaved and released into the circulation.[13] Therefore, elevated levels of ProC3 are indicative of active liver fibrogenesis, making it a valuable marker for assessing the progression and regression of liver fibrosis.[13][14]
- Collagen Type VI neo-epitope (C6M): C6M is a biomarker that signifies tissue remodeling and degradation of type VI collagen by matrix metalloproteinases (MMPs). While ProC3 measures collagen formation, C6M provides insight into the dynamic process of extracellular matrix turnover that occurs during fibrosis. In the context of **Rencofilstat**'s anti-fibrotic activity, a reduction in markers of both collagen formation (ProC3) and tissue remodeling (C6M) can indicate a stabilization or reversal of the fibrotic process.[4][15]

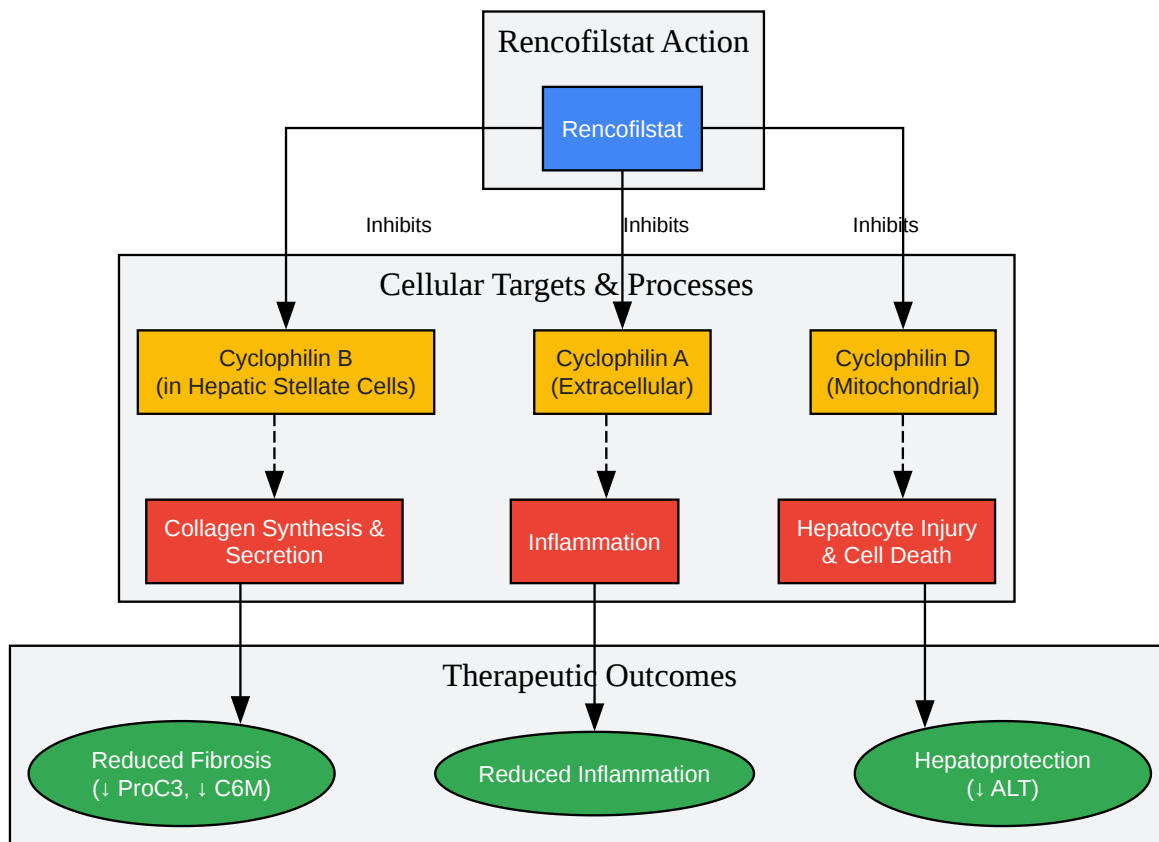
Data Presentation

Clinical trial data has demonstrated that **Rencofilstat** treatment can lead to a reduction in key liver fibrosis and injury biomarkers. The following table summarizes the quantitative changes observed in a Phase 2a study in patients with NASH and F2/F3 fibrosis.[4][15]

Biomarker	Treatment Group	Baseline Value	Duration of Treatment	Mean Percent Change from Baseline	Statistical Significance
ALT	Rencofilstat 225 mg QD	Not specified	28 days	-16.3% (\pm 25.5%)	Statistically different compared to placebo
Placebo	Not specified	28 days	-0.7% (\pm 13.4%)	N/A	
ProC3	Rencofilstat (75 mg & 225 mg QD)	> 15.0 ng/mL	28 days	Reduction observed	Statistically significant reduction
C6M	Rencofilstat (75 mg & 225 mg QD)	> 15.0 ng/mL (ProC3 baseline)	28 days	Reduction observed	Statistically significant reduction

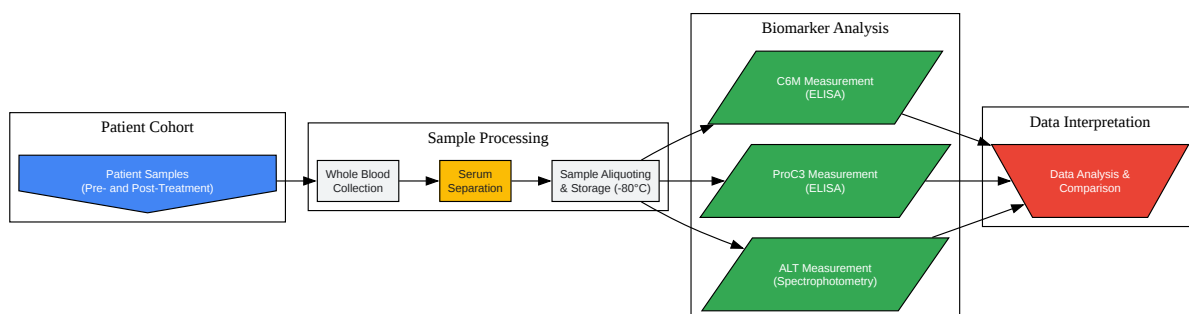
Data sourced from a Phase 2a, multicenter, single-blind, placebo-controlled study of **Rencofilstat** in subjects with F2/F3 NASH.[\[4\]](#)[\[15\]](#)

Visualizations



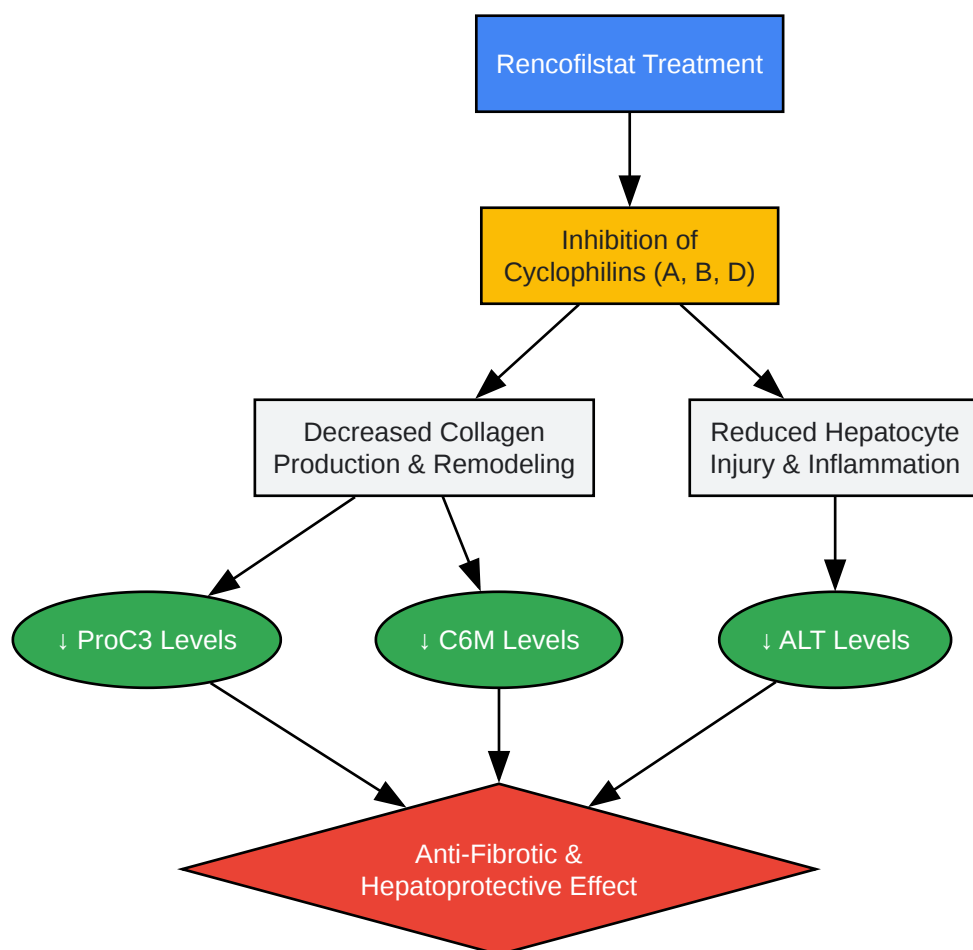
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Caption: **Rencofilstat**'s mechanism of action targeting cyclophilins.



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Caption: Experimental workflow for biomarker analysis.



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Caption: Logical flow from **Rencofilstat** treatment to biomarker changes.

Experimental Protocols

1. Protocol for Measuring Alanine Aminotransferase (ALT)

This protocol is based on a colorimetric kinetic assay suitable for use with serum samples in a 96-well plate format.[\[10\]](#)[\[16\]](#)

A. Materials and Reagents

- Serum samples (from subjects pre- and post-**Rencofilstat** treatment)
- ALT Activity Assay Kit (e.g., Sigma-Aldrich MAK052 or similar)

- ALT Assay Buffer
- ALT Enzyme Mix
- ALT Substrate
- Pyruvate Standard
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 570 nm
- Multichannel pipette
- Incubator set to 37°C
- Deionized water

B. Reagent Preparation

- Prepare reagents according to the specific assay kit manufacturer's instructions.
- ALT Assay Buffer: Warm to room temperature before use.
- ALT Enzyme Mix and Substrate: Reconstitute as directed by the manufacturer, aliquot, and store at -20°C.
- Pyruvate Standard Curve: Prepare a standard curve by performing serial dilutions of the Pyruvate Standard in ALT Assay Buffer to generate concentrations ranging from 0 to 10 nmol/well (or as recommended by the kit).

C. Assay Procedure

- Sample Preparation: Centrifuge blood samples to separate serum. Serum samples can typically be used directly. If high ALT activity is expected, dilute the serum with ALT Assay Buffer.
- Standard Curve and Sample Plating:

- Add 50 μ L of each pyruvate standard dilution to separate wells of the 96-well plate to create the standard curve.
- Add 1-20 μ L of each serum sample to designated wells.
- Add a positive control if provided with the kit.
- Adjust the volume in all standard and sample wells to 50 μ L with ALT Assay Buffer.
- Reaction Mix Preparation: Prepare a master mix of the ALT reaction components according to the kit's instructions. Typically, this involves mixing the ALT Assay Buffer, ALT Enzyme Mix, and ALT Substrate.
- Initiate Reaction: Add 50 μ L of the reaction mix to each well containing the standards and samples. Mix gently by tapping the plate.
- Kinetic Measurement:
 - Immediately measure the absorbance at 570 nm (A_{570}) at T_{initial} (time zero).
 - Incubate the plate at 37°C.
 - Measure A_{570} every 5 minutes for at least 30-60 minutes. Protect the plate from light during incubation.
- Data Analysis:
 - Calculate the change in absorbance (ΔA_{570}) for each sample and standard over a linear portion of the kinetic curve.
 - Plot the ΔA_{570} of the standards against their known concentrations to generate a standard curve.
 - Determine the ALT activity in the unknown samples by interpolating their ΔA_{570} values from the standard curve.
 - Express ALT activity in units per liter (U/L), where one unit of ALT is the amount of enzyme that generates 1.0 μ mole of pyruvate per minute at 37°C.[\[16\]](#)

2. Protocol for Measuring Pro-collagen III N-terminal peptide (ProC3)

This protocol describes a general competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of ProC3 in serum.^{[13][17]} It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

A. Materials and Reagents

- Serum samples
- ProC3 ELISA Kit (containing pre-coated 96-well plate, ProC3 standard, detection antibody, HRP-conjugate, substrate solution, wash buffer, and stop solution)
- 96-well microplate reader capable of measuring absorbance at 450 nm
- Calibrated pipettes and tips
- Plate washer (optional)
- Deionized water

B. Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards and buffers as instructed in the kit manual.
- Standard and Sample Addition:
 - Add 20 μ L of the ProC3 standards, control, and patient serum samples to the appropriate wells of the pre-coated microplate.
 - Immediately add 100 μ L of the peroxidase-labeled anti-ProC3 antibody to each well.
- Incubation: Seal the plate and incubate for 60 minutes at 20-25°C, shaking at 300 rpm.
- Washing:
 - Aspirate the contents of each well.

- Wash each well five times with 350 μ L of diluted wash buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and tapping it on absorbent paper.
- Substrate Reaction:
 - Add 100 μ L of the TMB substrate solution to each well.
 - Incubate the plate in the dark for 15 minutes at 20-25°C.
- Stopping the Reaction: Add 100 μ L of the stop solution to each well. The color in the wells will change from blue to yellow.
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
- Data Analysis:
 - Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
 - Calculate the concentration of ProC3 in the patient samples by interpolating their mean absorbance values from the standard curve.
 - Multiply by any dilution factor used. Results are typically expressed in ng/mL. The healthy reference range for ProC3 is approximately 6.1–14.7 ng/mL.[\[13\]](#)[\[18\]](#)

3. Protocol for Measuring Collagen Type VI neo-epitope (C6M)

The measurement of C6M, a marker of tissue remodeling, is also typically performed using a competitive ELISA, similar to the ProC3 assay. Researchers must use a validated, specific C6M ELISA kit and follow the manufacturer's protocol.

A. Materials and Reagents

- Serum samples

- C6M ELISA Kit (containing pre-coated 96-well plate, C6M standard, detection antibody, HRP-conjugate, substrate solution, wash buffer, and stop solution)
- 96-well microplate reader (450 nm)
- Calibrated pipettes and tips
- Plate washer (optional)
- Deionized water

B. Assay Procedure

- Preparation: Prepare all reagents, standards, and samples as described in the kit's manual.
- Standard and Sample Addition: Add standards, controls, and serum samples to the appropriate wells of the microplate.
- Addition of Detection Reagent: Add the enzyme-conjugated detection antibody to each well.
- Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 60 minutes at room temperature with shaking).
- Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
- Substrate Incubation: Add the TMB substrate and incubate in the dark to allow for color development.
- Stopping Reaction: Add the stop solution to halt the color development reaction.
- Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Calculate the C6M concentrations in the samples using a standard curve generated from the known standards, as described for the ProC3 assay. Results are typically expressed in ng/mL.

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